molecular formula C9H13ClN2 B122271 2-Methylindolin-1-amine hydrochloride CAS No. 102789-79-7

2-Methylindolin-1-amine hydrochloride

Cat. No. B122271
M. Wt: 184.66 g/mol
InChI Key: RITRKULRSHGFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04564677

Procedure details

135.9 g of 2-methylindoline was dissolved in 750 ml of methanol and 100 ml of concentrated hydrochloric acid was added. The solution was cooled to 15° C. and a 33% solution of sodium nitrite in water was added slowly until the presence of excess nitrite was observed. This reaction mixture was stirred for 30 minutes followed by the addition of 100 g of ammonium acetate. The reaction mixture was cooled to 25°-30° C. and 160 g of zinc dust was added over a period of 20 minutes. Then 670 g of ammonium acetate was added in small portions over a period of 40 minutes. The mixture was stirred for about 60 minutes and then extracted four times with a total of 1 liter of toluene. To the combined toluene extract was added 100 ml of concentrated hydrochloric acid and 80 g of ice. The mixture was cooled and filtered to obtain a solid product. The solid product was washed with toluene and then with acetone and dried. The dried product melted at 272°-4° C. and showed one spot at Rf 0.58 on the Analtech Silica Gel plate, mobile phase hexane/ethylacetate/acetic acid - 7/3/1.
Name
Quantity
160 g
Type
catalyst
Reaction Step One
Quantity
135.9 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
670 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3]1.[ClH:11].[N:12]([O-])=O.[Na+].N([O-])=O.C([O-])(=O)C.[NH4+]>CO.O.[Zn]>[ClH:11].[NH2:12][N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:10][CH:2]1[CH3:1] |f:2.3,5.6,10.11|

Inputs

Step One
Name
Quantity
160 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
135.9 g
Type
reactant
Smiles
CC1NC2=CC=CC=C2C1
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Six
Name
Quantity
670 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
This reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25°-30° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for about 60 minutes
Duration
60 min
EXTRACTION
Type
EXTRACTION
Details
extracted four times with a total of 1 liter of toluene
EXTRACTION
Type
EXTRACTION
Details
To the combined toluene extract
ADDITION
Type
ADDITION
Details
was added 100 ml of concentrated hydrochloric acid and 80 g of ice
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain a solid product
WASH
Type
WASH
Details
The solid product was washed with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with acetone and dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
Cl.NN1C(CC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.